molecular formula C9H6Cl2N2 B1633550 4,7-Dichloroquinolin-8-amine

4,7-Dichloroquinolin-8-amine

Cat. No.: B1633550
M. Wt: 213.06 g/mol
InChI Key: NXBHQIZYIFFHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Substituted Quinoline (B57606) Scaffolds in Organic Synthesis

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in organic chemistry and medicinal chemistry. orientjchem.orgresearchgate.netrsc.org This structural motif is not only prevalent in natural products but also serves as a central template for the design and synthesis of a wide array of synthetic compounds with diverse applications. rsc.orgresearchgate.net The versatility of the quinoline nucleus stems from its aromatic nature, the presence of a basic nitrogen atom, and the multiple positions available for substitution, which allow for the modulation of its electronic, steric, and physicochemical properties. researchgate.netrsc.org

Substituted quinolines are crucial intermediates in the development of new pharmaceuticals. orientjchem.orgresearchgate.net The introduction of various functional groups and substituents onto the quinoline ring can profoundly influence the biological activity of the resulting molecule. orientjchem.org For instance, the position and nature of substituents are critical in determining the efficacy of quinoline-based compounds. orientjchem.org This has led to the development of a multitude of synthetic methodologies aimed at constructing and functionalizing the quinoline core, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling and C-H activation strategies. rsc.orgmdpi.com The ability to combine the quinoline scaffold with other heterocyclic systems further expands its utility, making it a versatile platform for creating novel molecular entities. orientjchem.org

Positional Isomerism and Halogenation Patterns in Dichloroquinolines

Positional isomerism is a fundamental concept in organic chemistry where compounds share the same molecular formula but differ in the position of substituents on a parent structure. In the context of dichloroquinolines, this means that while all isomers have the formula C₉H₅Cl₂N, the two chlorine atoms can be attached to various positions on the bicyclic quinoline framework, leading to a number of distinct compounds with unique chemical and physical properties.

The specific halogenation pattern on the quinoline ring dramatically influences the compound's reactivity. For example, the chlorine atom at the 4-position of the quinoline nucleus is known to be highly reactive towards nucleophilic substitution. google.com This reactivity is a key feature in the synthesis of many derivatives. In contrast, chlorine atoms on the benzene portion of the ring are generally less reactive.

The synthesis of a specific dichloroquinoline often results in the formation of other positional isomers as impurities, which can be challenging to separate. A common example is the synthesis of 4,7-dichloroquinoline (B193633), a crucial precursor for several drugs, which is often contaminated with its positional isomer, 4,5-dichloroquinoline. google.comox.ac.uknih.gov The presence of such isomeric impurities can impact the outcome of subsequent reactions and the purity of the final product. ox.ac.uknih.gov The existence of numerous other dichloroquinoline isomers, such as 2,6-, 2,8-, and 4,8-dichloroquinolines, has been documented, with each isomer exhibiting different reactivity in reactions like palladium-catalyzed amination. researchgate.net The unique electronic and steric environment of each isomer, dictated by the specific placement of the two chlorine atoms, defines its chemical behavior.

Table 1: Examples of Dichloroquinoline Positional Isomers

Compound NameMolecular FormulaPositions of Chlorine Atoms
4,7-DichloroquinolineC₉H₅Cl₂N4 and 7
4,5-DichloroquinolineC₉H₅Cl₂N4 and 5
2,8-DichloroquinolineC₉H₅Cl₂N2 and 8
5,7-DichloroquinolineC₉H₆Cl₂N5 and 7
3,4-DichloroquinolineC₉H₅Cl₂N3 and 4

Overview of the Academic and Research Trajectory of 4,7-Dichloroquinolin-8-amine

This compound is a substituted quinoline that has been a subject of academic research primarily as a synthetic intermediate. Its structure combines the reactive 4-chloroquinoline (B167314) moiety with an amino group at the 8-position, making it a versatile building block for creating more complex quinoline derivatives.

Research has demonstrated its utility in nucleophilic substitution reactions. The chlorine at the 7-position and the amino group at the 8-position can influence the reactivity at the 4-position. A notable application involves its use in the synthesis of novel substituted 4-aminoquinolines. For instance, this compound can be reacted with various amines to displace the highly reactive chlorine atom at the 4-position.

A 2023 study detailed the synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines. scholaris.ca In this research, this compound was used as a precursor. For example, its reaction with N,N-dimethylformamide and sodium hydride followed by iodomethane (B122720) was explored to produce 8-dimethylamino-4,7-dichloroquinoline. scholaris.ca Furthermore, the study showed that the amino group at the 8-position, or its dimethylated derivative, was tolerated in coupling reactions where the 4-chloro substituent was displaced by amino alcohols to yield novel analogues of known biologically active molecules. scholaris.ca

Table 2: Properties of this compound

PropertyValue
Molecular FormulaC₉H₆Cl₂N₂
Molecular Weight213.06 g/mol
CAS Number500690-19-7

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

4,7-dichloroquinolin-8-amine

InChI

InChI=1S/C9H6Cl2N2/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H,12H2

InChI Key

NXBHQIZYIFFHFR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=NC=CC(=C21)Cl)N)Cl

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Cl)N)Cl

Origin of Product

United States

Synthetic Methodologies for 4,7 Dichloroquinolin 8 Amine

Established Synthetic Pathways to 4,7-Dichloroquinolin-8-amine

The conventional and most well-documented route to this compound is a multi-step process that begins with the precursor 4,7-dichloroquinoline (B193633). This pathway is characterized by its reliance on classical nitration and reduction reactions to introduce the amino group at the C-8 position of the quinoline (B57606) ring.

Multi-step Synthesis via Nitration and Reduction of 4,7-Dichloroquinoline Precursors

The synthesis commences with the nitration of 4,7-dichloroquinoline. This is typically achieved by treating the starting material with a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, at low temperatures, for instance, between -10 to -5 °C. This reaction selectively introduces a nitro group at the C-8 position, yielding 4,7-dichloro-8-nitroquinoline. A study reported that this reaction, after allowing the mixture to stand at room temperature and then pouring it into ice-water, can yield the product, which is then purified by recrystallization from alcohol.

Following the successful nitration, the subsequent step involves the reduction of the 8-nitro group to an amine. This transformation can be accomplished through various reducing agents. One established method is catalytic hydrogenation using Raney nickel as the catalyst under high pressure of hydrogen in an alcohol solvent. This process effectively converts the nitro group to the desired 8-amino functionality, affording this compound. Another effective reduction method involves the use of powdered iron in 50% aqueous acetic acid at an elevated temperature of 90 °C. Following the reaction, the product can be isolated via Soxhlet extraction and purified by recrystallization from ethanol.

Regioselective Introduction of the C-8 Amino Functionality

The regioselectivity of introducing the amino group at the C-8 position is a critical aspect of the synthesis. Direct amination of 4,7-dichloroquinoline is challenging because the chlorine atom at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution than the one at the C-7 position. Research on the palladium-catalyzed amination of various dichloroquinolines has shown that the reactivity of the halogen at different positions varies, making direct and selective amination at C-8 in the presence of a C-4 chloro group difficult.

Therefore, the nitration-reduction sequence is the most reliable and regioselective method for introducing the amino group at the C-8 position. The directing effects of the existing chloro and ring nitrogen atoms on the quinoline nucleus favor the electrophilic nitration at the C-8 position. This indirect route circumvents the challenges of direct amination and ensures the precise placement of the amino group.

Advanced Synthetic Strategies and Process Optimization for this compound

In recent years, research has focused on developing more efficient, safer, and scalable methods for the synthesis of quinoline derivatives. These advanced strategies include the exploration of novel catalytic systems and the optimization of reaction protocols for larger-scale production.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis for the functionalization of C-H bonds, offering a more direct and atom-economical approach. For the synthesis of 8-aminoquinolines, rhodium-catalyzed C-H amination of quinoline N-oxides has emerged as a promising strategy. rsc.orgrsc.org This method utilizes a rhodium catalyst to directly introduce an amino group at the C-8 position. rsc.orgrsc.org Although not yet reported specifically for 4,7-dichloroquinoline, this approach, using trifluoroacetamide (B147638) as the amino source, proceeds with high regioselectivity at room temperature and has been demonstrated to be convenient on a gram scale. rsc.orgrsc.org The use of the N-oxide as a directing group is crucial for achieving the desired C-8 selectivity. rsc.orgrsc.org

Another advanced catalytic approach involves the photocatalytic reduction of nitroarenes. A protocol using a [Ru(bpy)₃]²⁺ photocatalyst, blue light LEDs, and ascorbic acid has been developed for the reduction of nitro N-heteroaryls, including 8-nitroquinolines, to their corresponding anilines. nih.govacs.org This method is presented as a green and chemoselective alternative to traditional reduction methods and has been shown to be scalable. nih.govacs.org

Catalytic ApproachCatalyst/ReagentsKey Features
Rhodium-Catalyzed C-H Amination Rhodium catalyst, Trifluoroacetamide, Quinoline N-oxideHigh regioselectivity for C-8 position, Room temperature, Gram-scale convenience. rsc.orgrsc.org
Visible-Light Photocatalytic Reduction [Ru(bpy)₃]²⁺, Blue light LEDs, Ascorbic acidGreen and chemoselective, Applicable to nitroquinolines, Scalable. nih.govacs.org

Scalable Preparation Protocols for Industrial and Research Applications

The scalability of a synthetic route is paramount for both industrial production and for providing sufficient material for extensive research. The classical synthesis of the precursor, 4,7-dichloroquinoline, has been successfully implemented on a large scale, with procedures for preparing several thousand pounds of the compound being reported. orgsyn.org This established scalability for the starting material is a crucial first step for the large-scale production of this compound.

For the reduction of the nitro intermediate, traditional methods using metals like iron are generally scalable. unimi.it Furthermore, the development of photocatalytic reduction methods offers a potentially more sustainable and scalable alternative. nih.govacs.org One study highlighted the scalability of their photocatalytic reduction of a nitroquinoline by performing the reaction on a 4 mmol scale with reduced catalyst loading, achieving a good yield. nih.gov Such advancements are critical for ensuring that this compound can be produced in the quantities required for various applications. A process for the manufacture of the antimalarial drug amodiaquine, which uses 4,7-dichloroquinoline as a key intermediate, has been developed and optimized for scale-up, demonstrating the industrial relevance of robust synthetic protocols for this class of compounds. acs.org

Methodological Advancements in the Functionalization of Quinoline Rings Leading to this compound

The development of novel methods for the functionalization of the quinoline ring system is an active area of research, with significant implications for the synthesis of derivatives like this compound. A major focus has been on the direct C-H functionalization, which avoids the need for pre-functionalized substrates.

Rhodium-catalyzed reactions have been particularly prominent in achieving regioselective C-8 functionalization of quinoline N-oxides. rsc.orgrsc.orgmdpi.com These methods have been used for amination, arylation, and alkylation, demonstrating the versatility of using the N-oxide as a traceless directing group. rsc.orgrsc.orgmdpi.com While these have not been explicitly applied to a 4,7-dichloro-substituted quinoline for amination, they represent the forefront of synthetic methodology that could be adapted for this purpose.

Other transition metals like copper and iridium have also been explored for quinoline functionalization. For instance, visible-light-induced amination of quinoline at the C-8 position has been demonstrated using iridium complexes. researchgate.net Additionally, traditional synthetic routes for 8-aminoquinolines, such as the Skraup reaction starting from o-nitroanilines followed by reduction, or the amination of 8-chloroquinoline, provide alternative, albeit often less direct, pathways. wikipedia.orgresearchgate.net

The continuous evolution of these synthetic methods, particularly in the realm of catalytic C-H activation, holds the key to developing more efficient, sustainable, and direct routes to complex quinoline derivatives such as this compound.

Comprehensive Spectroscopic Characterization of 4,7 Dichloroquinolin 8 Amine and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups, as each group has a characteristic absorption frequency range. For 4,7-Dichloroquinolin-8-amine, the FT-IR spectrum is interpreted by assigning observed absorption bands to the vibrations of the quinoline (B57606) ring system, the carbon-chlorine bonds, and the amine group.

The aromatic quinoline core gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic structure are typically observed in the 3200-3000 cm⁻¹ region dergipark.org.tr. The stretching vibrations of the C=C and C=N bonds within the fused heterocyclic rings produce a series of complex bands in the 1650-1400 cm⁻¹ range arabjchem.orgmdpi.com.

The substituents on the quinoline ring have distinct vibrational signatures. The amino group (-NH₂) at the 8-position is identified by its characteristic stretching and bending modes. Asymmetric and symmetric N-H stretching vibrations typically appear as two distinct bands in the 3500-3300 cm⁻¹ region dergipark.org.trtandfonline.com. The N-H bending or scissoring deformation (δNH₂) is expected in the 1650-1580 cm⁻¹ range dergipark.org.trresearchgate.net.

The two chlorine atoms, located at positions 4 and 7, also produce characteristic vibrations. The C-Cl stretching mode is generally found in the wide region of 850-550 cm⁻¹ arabjchem.org. For the related compound 4,7-dichloroquinoline (B193633), a band around 1090 cm⁻¹ has been attributed to a δ(CCl) mode researchgate.net.

The table below summarizes the expected FT-IR vibrational bands for this compound based on data from related quinoline derivatives.

Wavenumber Range (cm⁻¹)IntensityVibrational Assignment
3500 - 3300Medium - StrongN-H Asymmetric & Symmetric Stretching
3200 - 3000Medium - WeakAromatic C-H Stretching
1650 - 1580StrongN-H Bending (Scissoring)
1650 - 1400Medium - StrongAromatic C=C and C=N Ring Stretching
1250 - 1000MediumAromatic C-N Stretching
850 - 550Medium - StrongC-Cl Stretching

Note: The exact positions of these bands can be influenced by the solid-state packing, intermolecular interactions, and the specific experimental conditions.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations and provides a unique molecular fingerprint. For this compound, Raman spectroscopy is valuable for characterizing the quinoline backbone and the C-Cl bonds.

Aminoquinolines are known to have chromophoric groups that can give rise to intense Raman signals dergipark.org.trresearchgate.net. The protonation state of the nitrogen atoms in the quinoline ring can cause dramatic changes in the Raman bands, particularly in the 1500 cm⁻¹ to 1650 cm⁻¹ region, which can serve as marker bands researchgate.net.

The quinoline ring stretching modes are prominent in the Raman spectrum, typically appearing between 1200 cm⁻¹ and 1650 cm⁻¹ arabjchem.org. DFT calculations on related quinoline derivatives have assigned bands for C=C and C=N stretching in this region arabjchem.org. The C-Cl stretching modes are also observable in the Raman spectrum, often appearing in the 850-550 cm⁻¹ range, consistent with IR data arabjchem.org. Studies on 4,7-dichloroquinoline and other derivatives have utilized Raman spectroscopy, supported by DFT calculations, to unambiguously characterize the main vibrational bands researchgate.netresearchgate.net.

The table below presents a summary of key Raman spectral assignments expected for this compound.

Wavenumber Range (cm⁻¹)IntensityVibrational Assignment
3500 - 3300WeakN-H Stretching
3200 - 3000MediumAromatic C-H Stretching
1650 - 1500StrongQuinoline Ring Stretching (C=C, C=N), NH₂ Deformation
1500 - 1200StrongQuinoline Ring Stretching (C-C, C-N)
850 - 550MediumC-Cl Stretching

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

While vibrational spectroscopy provides a wealth of structural information, a comprehensive characterization of this compound and its derivatives often involves a combination of other advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic protons on the quinoline ring would appear as distinct signals (doublets, doublets of doublets) in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants confirming the substitution pattern mdpi.comresearchgate.netmdpi.com. The protons of the amine group would appear as a broader signal.

¹³C NMR identifies all unique carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, clearly distinguishing the carbons bonded to chlorine and nitrogen mdpi.commdpi.com.

Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy mdpi.comnih.gov. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum mdpi.com.

Photoemission Spectroscopy (PES): This advanced technique investigates the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon irradiation. Studies on related compounds like 4-amino-7-chloroquinoline have used PES to analyze the valence and core level electronic states cnr.it. Such analysis reveals how the chloro and amino substituents influence the electron distribution within the quinoline ring system by examining the C 1s, N 1s, and Cl 2p core level spectra cnr.it.

Chemical Reactivity and Derivatization Studies of 4,7 Dichloroquinolin 8 Amine

Transformations Involving the C-8 Amino Group

The amino group at the C-8 position serves as a key functional handle for derivatization through various reactions, including alkylation, acylation, and diazotization.

The primary amino group at the C-8 position is nucleophilic and can readily undergo N-alkylation. A notable example is the synthesis of 8-dimethylamino-4,7-dichloroquinoline. scholaris.ca This transformation is achieved by treating 4,7-dichloro-8-aminoquinoline with an alkylating agent like iodomethane (B122720) in the presence of a strong base such as sodium hydride. scholaris.ca The reaction proceeds by deprotonation of the amino group, followed by nucleophilic attack on the electrophilic methyl iodide.

While specific examples for N-acylation of 4,7-dichloroquinolin-8-amine are not extensively detailed in the surveyed literature, the nucleophilic character of the C-8 amino group makes it a suitable candidate for reactions with acylating agents like acyl chlorides or anhydrides to form corresponding N-acyl quinoline (B57606) conjugates. researchgate.net

Table 1: N-Alkylation of this compound scholaris.ca
Starting MaterialReagentsProductConditionsYield
4,7-Dichloro-8-aminoquinoline1. Sodium Hydride (NaH) 2. Iodomethane (CH₃I)8-Dimethylamino-4,7-dichloroquinolineN,N-Dimethylformamide (DMF)Not specified

The C-8 amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a range of substituents onto the quinoline ring. The process begins with diazotization, where the primary aromatic amine reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. la-nouvelle-republique.eu

This diazonium intermediate can then undergo various substitution reactions. A key example is the Gattermann reaction, which is used to introduce a halogen. la-nouvelle-republique.eu In the synthesis of 4,7,8-trichloroquinoline, 8-amino-4,7-dichloroquinoline is first diazotized. la-nouvelle-republique.eu The resulting diazonium salt is then treated with copper powder suspended in water, which facilitates the substitution of the diazonium group with a chlorine atom, yielding the trichlorinated product. la-nouvelle-republique.eu This synthetic route is initiated by the nitration of 4,7-dichloroquinoline (B193633) to form 4,7-dichloro-8-nitroquinoline, followed by catalytic reduction to the essential 8-amino precursor. la-nouvelle-republique.eu

Table 2: Gattermann Reaction of 8-Amino-4,7-dichloroquinoline la-nouvelle-republique.eu
Starting MaterialReagentsIntermediateProductYield
8-Amino-4,7-dichloroquinoline1. Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) 2. Copper (Cu) powder4,7-Dichloroquinoline-8-diazonium salt4,7,8-Trichloroquinoline~68% (from the amine)

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions of this compound

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying the quinoline core of this compound. The electronic properties of the quinoline ring system render the chlorine atoms susceptible to displacement by nucleophiles, with notable differences in reactivity between the C-4 and C-7 positions.

The chlorine atom at the C-4 position of the quinoline ring is significantly more reactive towards nucleophilic attack than the chlorine at the C-7 position. wikipedia.org This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine (B92270) ring, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction. semanticscholar.org This inherent selectivity allows for the regioselective introduction of substituents at the C-4 position while leaving the C-7 chlorine intact.

This principle is demonstrated in the synthesis of novel analogs where 8-amino-4,7-dichloroquinoline is reacted with various amino alcohols. For instance, reactions with 2-aminoethanol or more complex side chains like 5-[N-ethyl-N-(2-hydroxyethyl)amino]-2-aminopentane result in the selective displacement of the C-4 chlorine to yield the corresponding 4-amino substituted products. scholaris.ca

Table 3: Selective SNAr at C-4 of 8-Amino-4,7-dichloroquinoline with Amino Alcohols scholaris.ca
Starting MaterialNucleophile (Coupling Partner)ProductYield
8-Amino-4,7-dichloroquinoline2-Aminoethanol2-[(7-Chloro-8-aminoquinolin-4-yl)amino]ethanol23%
8-Amino-4,7-dichloroquinolinerac-5-[N-ethyl-N-(2-hydroxyethyl)amino]-2-aminopentanerac-2-[{4-[(7-chloro-8-aminoquinolin-4-yl)amino]pentyl}(ethyl)amino]ethanol26%

The chlorine atom at the C-7 position, located on the benzenoid portion of the quinoline ring, is considerably less reactive in SNAr reactions compared to the C-4 chlorine. This is because it lacks the strong activation provided by the ring nitrogen. Consequently, substitution at C-7 typically requires more forcing conditions or the use of transition-metal catalysts. researchgate.net

While one study abstractly suggests that the C-7 chlorine in 2- and 8-substituted 4-amino-7-chloroquinolines can be effectively substituted by amino alcohols, the specific compounds synthesized and reported within that same study demonstrate substitution occurring at the more reactive C-4 position. scholaris.ca For example, the reaction of 8-amino-4,7-dichloroquinoline with 2-aminoethanol yielded 2-[(7-Chloro-8-aminoquinolin-4-yl)amino]ethanol, with the C-7 chlorine remaining in place. scholaris.ca While displacement at C-7 is theoretically possible, specific, unambiguous examples of its selective reaction with amino alcohols on the this compound scaffold are not prominently featured in the surveyed scientific literature. Further investigation under harsher conditions or with catalytic systems would be necessary to achieve selective C-7 substitution.

The regioselectivity of SNAr reactions on the this compound core is overwhelmingly directed toward the C-4 position. This is a well-established principle for 4,7-dichloroquinoline itself, where the C-4 position is more electrophilic due to resonance stabilization of the reaction intermediate by the heterocyclic nitrogen. semanticscholar.org Computational studies on similar dihalopyrimidines confirm that the reaction pathway and transition state energies favor substitution at the position analogous to C-4. wuxiapptec.com The presence of the electron-donating amino group at C-8 is expected to influence the electronic landscape of the entire ring system, but experimental evidence shows that the inherent higher reactivity of the C-4 position remains the dominant factor in directing nucleophilic attack. scholaris.ca

Chemoselectivity becomes important when using nucleophiles with multiple reactive sites. In reactions involving aminophenols with the parent 4,7-dichloroquinoline, the amino group acts as the nucleophile in preference to the phenolic hydroxyl group, leading to the formation of a C-N bond rather than a C-O bond. thermofisher.com This preference is due to the generally higher nucleophilicity of amines compared to alcohols. It is expected that this compound would exhibit similar chemoselectivity in reactions with such multifunctional nucleophiles.

Based on a comprehensive review of available scientific literature, there is no specific information regarding the chemical reactivity and derivatization studies of the compound This compound that aligns with the requested outline. Searches for metal-catalyzed cross-coupling reactions, including palladium-catalyzed amination, as well as cyclization and annulation reactions starting from this compound, did not yield any relevant results.

The available research predominantly focuses on the reactivity of a related compound, 4,7-dichloroquinoline . This compound, which lacks the 8-amino group, is a well-known precursor in the synthesis of various quinoline derivatives, including antimalarial drugs. Studies on 4,7-dichloroquinoline describe its use in palladium-catalyzed aminations, nucleophilic aromatic substitutions at the 4-position, and other cross-coupling reactions.

A study on the synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines was identified, which involves the derivatization of the 4,7-dichloroquinoline core. scholaris.ca However, this work does not use this compound as a starting material.

Similarly, information is available for a different isomer, 5,7-dichloroquinolin-8-amine , noting its potential for reactions such as nucleophilic substitution at the amino group and use as a coupling partner.

Due to the strict requirement to focus solely on This compound and the absence of specific literature on its reactivity profile as outlined, it is not possible to generate the requested scientific article. The presence of the 8-amino group would significantly influence the electronic properties and reactivity of the quinoline ring, particularly the reactivity of the two chlorine atoms, making data from 4,7-dichloroquinoline not directly transferable.

Computational and Theoretical Investigations of 4,7 Dichloroquinolin 8 Amine

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular properties and experimental measurements.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the characteristic vibrations of a molecule's chemical bonds. americanpharmaceuticalreview.com DFT calculations are widely used to compute the harmonic vibrational frequencies of a molecule in its optimized geometry. dergipark.org.tr These calculated frequencies correspond to the normal modes of vibration. nih.gov

For 4,7-dichloroquinolin-8-amine, a simulation would predict the frequencies and intensities of its IR and Raman bands. dergipark.org.tr The results help in assigning the experimentally observed spectral peaks to specific molecular motions, such as N-H stretching of the amino group, C-Cl stretching, and various stretching and bending modes of the quinoline (B57606) ring. dergipark.org.trosti.gov It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations inherent in the theoretical model, thereby improving the agreement with experimental data. osti.gov

Table 2: Illustrative Vibrational Mode Assignments for this compound Based on characteristic frequencies for functional groups found in similar molecules. dergipark.org.tr

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Stretch (amine) 3300-3500 Medium-Strong Medium
Aromatic C-H Stretch 3000-3100 Medium Strong
C=C/C=N Ring Stretch 1450-1620 Strong Strong
N-H Bend (amine) 1580-1650 Strong Weak

| C-Cl Stretch | 600-800 | Strong | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining molecular structure. chemistrysteps.com Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts, which are sensitive to the electronic environment of each nucleus. researchgate.netchemistrysteps.com The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for these calculations. researchgate.net

By calculating the magnetic shielding tensors for each atom in this compound, one can predict the chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). columbia.edu These theoretical predictions are crucial for assigning the signals in an experimental spectrum, especially for complex molecules where signal overlap can occur. mdpi.com Comparing the predicted shifts with experimental data helps to validate the computed molecular structure and conformation. columbia.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Illustrative ranges based on general principles and data for related quinoline structures. nih.govchemistrysteps.commdpi.com

Atom Type Predicted Chemical Shift (δ, ppm) Rationale
¹H (Aromatic) 7.0 - 8.5 Deshielded due to aromatic ring current. chemistrysteps.com
¹H (Amine, -NH₂) 4.0 - 6.0 Broad signal, position dependent on solvent and concentration.
¹³C (Aromatic, C-Cl) 120 - 140 Electronegative Cl causes deshielding.
¹³C (Aromatic, C-N) 140 - 155 Influence of the heterocyclic nitrogen atom.
¹³C (Aromatic, C-NH₂) 140 - 150 Electron-donating effect of the amino group.

| ¹³C (Aromatic, C-H) | 110 - 130 | Standard aromatic carbon range. |

Analysis of Reactivity Descriptors and Reaction Pathways

Theoretical calculations can go beyond static properties to predict a molecule's chemical behavior. By analyzing the electronic structure, various reactivity descriptors can be calculated to identify the most reactive sites within the molecule and anticipate its reaction pathways.

For this compound, the Molecular Electrostatic Potential (MEP) surface is a key descriptor. The MEP map visualizes the charge distribution across the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). dergipark.org.trresearchgate.net For this molecule, the nitrogen of the amino group and the quinoline nitrogen would be expected to show negative potential, while the hydrogen atoms of the amino group would show positive potential.

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov From these orbitals, global reactivity descriptors such as electronegativity, chemical potential, hardness, and softness can be derived to quantify the molecule's reactive tendencies. nih.gov These analyses can theoretically confirm experimentally observed reactions, such as the high reactivity of the chlorine atom at the 4-position towards nucleophilic substitution.

Role of 4,7 Dichloroquinolin 8 Amine As a Key Synthetic Intermediate

Precursor for Complex Polyhalogenated Quinoline (B57606) Structures

By its very nature, 4,7-dichloroquinolin-8-amine is a polyhalogenated quinoline. It serves as a foundational scaffold for creating even more complex halogenated structures. The existing chlorine atoms can influence further substitution reactions, and the 8-amino group can be used to direct or be replaced by other halogens.

Research into related 8-aminoquinoline (B160924) systems has demonstrated that the quinoline ring can undergo further halogenation. For instance, a copper-promoted method has been developed for the selective C5-bromination of N-(quinolin-8-yl)benzamides, which are derivatives of 8-aminoquinoline. beilstein-journals.org This strategy highlights the potential to introduce additional halogen atoms onto the this compound framework, leading to tri- or tetra-halogenated quinolines. Furthermore, syntheses of complex polyhalogenated quinoline C-nucleosides, such as 2-halo-6,7-dichloro-4-(β-d-ribofuranosyl)quinolines, have been developed from dichlorinated precursors, underscoring the utility of such scaffolds in building elaborate halogenated molecules. nih.govacs.org

Scaffold for the Development of Functionalized Aminoquinoline Analogues

The most significant role of this compound is as a scaffold for diverse functionalized aminoquinoline analogues. The three reactive sites can be modified with high selectivity.

The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine (B92270) ring, which activates the C4 position for attack by nucleophiles. This high reactivity allows for the selective replacement of the C4-chlorine with a wide variety of substituents, a reaction extensively used in the synthesis of derivatives from the parent compound 4,7-dichloroquinoline (B193633). wikipedia.orgnih.gov Studies on 4,7-dichloro-8-aminoquinoline itself have shown it can be effectively coupled with amino alcohols, such as 2-aminoethanol, to yield novel analogues. scholaris.caresearchgate.net

The 8-amino group provides a second point for functionalization. It can undergo standard reactions such as alkylation. For example, it can be converted to 8-dimethylamino-4,7-dichloroquinoline using sodium hydride and iodomethane (B122720). scholaris.ca The amino group can also be functionalized with linkers suitable for further transformations, such as "click chemistry." The reaction of 8-aminoquinoline with propargyl bromide produces a terminal alkyne, poised for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. mdpi.com

The differential reactivity allows for a stepwise functionalization, creating a library of complex aminoquinoline analogues.

Table 1: Selected Functionalization Reactions of this compound and Related Analogues

Position Reaction Type Reagents & Conditions Product Type Source(s)
C4 Nucleophilic Aromatic Substitution (SNAr) Primary amines (e.g., 2-aminoethanol) 4-Amino substituted quinolines scholaris.caresearchgate.net
C4 Nucleophilic Aromatic Substitution (SNAr) Thiosemicarbazide (B42300), ultrasonic irradiation 4-Hydrazinylthiosemicarbazide substituted quinolines researchgate.net
C8-NH₂ N-Alkylation Sodium hydride, Iodomethane, DMF 8-Dimethylamino substituted quinolines scholaris.ca
C8-NH₂ N-Alkylation Propargyl bromide, K₂CO₃, DMF 8-(Propargylamino) substituted quinolines mdpi.com

| C5 | C-H Bromination (on amide derivative) | Alkyl bromides, Cu(OAc)₂, K₂CO₃, DMSO | 5-Bromo-8-acylamino-quinolines | beilstein-journals.org |

Building Block in the Synthesis of Diverse Nitrogen-Containing Heterocycles

The strategic placement of reactive groups on the this compound scaffold makes it an excellent starting material for constructing more complex, fused heterocyclic systems. Nitrogen-containing heterocycles are of immense interest in medicinal chemistry and materials science. rsc.org

The vicinal arrangement of the 8-amino group and the potential for a substituent at the C7 position (after substitution of the chlorine) allows for intramolecular cyclization reactions to form new rings. The reactivity of the 8-amino group has been leveraged in the synthesis of other heterocyclic systems. For example, 8-aminoquinoline reacts with derivatives of α-chloroacetoacetic acid to form quinoxalines. nih.gov In another example, quinoline-8-amine has been used to synthesize complex (Z)-3-(Quinolin-8-yl)-2-(2,3,3-trichloro-1-nitroallylidene)thiazolidin-4-ones. mdpi.com

Contributions to the Synthesis of Advanced Organic Materials and Chemical Probes

The quinoline core is a well-known fluorophore, and its derivatives are often explored for applications in materials science and as chemical probes. The ability to selectively functionalize this compound at its three reactive sites allows for the precise tuning of its electronic and photophysical properties.

By attaching specific recognition moieties (e.g., chelators, reactive groups) or by extending the π-conjugated system through its reactive handles, derivatives of this compound could be developed as fluorescent probes for ions or biomolecules. The synthesis of glycoconjugates from 8-aminoquinoline derivatives demonstrates how complex appendages can be attached to the 8-amino position to modulate biological interactions. mdpi.com

In the realm of advanced materials, the 8-aminoquinoline scaffold is critical. For instance, N-(quinolin-8-yl)amides are used to create pincer palladium complexes that are active in various catalytic transformations. mdpi.com This suggests that this compound could serve as an intermediate for novel catalysts or functional organometallic materials. Its ability to participate in coupling reactions allows for its incorporation into larger polymeric or oligomeric structures for applications in organic electronics. evitachem.com

Q & A

Q. Table 1: Comparative Analysis of Synthetic Methods

MethodReagentsYield (%)Key Validation TechniqueReference
Chlorination of precursorPOCl₃, DMF7213C^{13}\text{C} NMR
Buchwald-Hartwig couplingPd catalyst, ligand65HPLC-MS

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • IR spectroscopy : Identifies NH2_2 stretching (~3400 cm1^{-1}) and C-Cl vibrations (750–600 cm1^{-1}) .
  • NMR : 1H^1\text{H} NMR distinguishes aromatic protons (δ 7.5–8.5 ppm) and NH2_2 protons (δ 5.5–6.0 ppm). 13C^{13}\text{C} NMR confirms chlorine-induced deshielding at C4 and C7 (δ 140–150 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 213 (M+^+) with fragmentation patterns confirming Cl loss .

Basic: What biological activities are associated with this compound derivatives, and how are these activities screened?

Methodological Answer:
Derivatives exhibit antimalarial, anticancer, and antimicrobial properties. Screening involves:

  • In vitro assays : Dose-dependent cytotoxicity (e.g., IC50_{50} via MTT assay) .
  • Target validation : Molecular docking against Plasmodium falciparum enzymes (e.g., PfDHODH) .
  • SAR studies : Modifying substituents at C4/C7 to enhance selectivity (Table 2) .

Q. Table 2: Biological Activity of Selected Derivatives

DerivativeTarget ActivityIC50_{50} (µM)Key Modification
4-NH2_2-7-Cl-quinolineAntimalarial0.45C4 amino group
4-CH3_3-7-Cl-quinolineAnticancer (HeLa)1.2Methyl at C4

Advanced: How can synthetic routes be optimized to improve yield and scalability for gram-scale production?

Methodological Answer:

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) with ligands (Xantphos) to reduce side reactions .
  • Solvent optimization : Replace DMF with less polar solvents (e.g., toluene) to minimize decomposition .
  • Flow chemistry : Continuous flow reactors enhance reproducibility and scalability .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Compare IC50_{50} values under standardized conditions (pH, cell lines) .
  • Structural reassessment : Re-examine NMR/X-ray data to confirm derivative purity and configuration .
  • Mechanistic studies : Use siRNA knockdowns or enzyme inhibition assays to validate target specificity .

Advanced: What computational methods are used to predict the reactivity of this compound in complex biological systems?

Methodological Answer:

  • DFT calculations : Model electron distribution to predict sites for electrophilic attack .
  • Molecular dynamics (MD) : Simulate binding kinetics with proteins (e.g., PfCRT) over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity profiles .

Advanced: How do researchers address analytical challenges in quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-DAD/MS : Detect impurities at <0.1% levels using reverse-phase C18 columns .
  • Calibration curves : Validate linearity (R2^2 > 0.99) for quantification .
  • Forced degradation studies : Expose samples to heat/light to identify degradation pathways .

Advanced: What strategies are employed to study the stability of this compound under physiological conditions?

Methodological Answer:

  • pH-dependent stability : Incubate in buffers (pH 1–10) and monitor decomposition via LC-MS .
  • Plasma stability assays : Measure half-life in human plasma at 37°C .
  • Microsomal metabolism : Use liver microsomes to identify oxidative metabolites .

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